Cas no 1097113-16-0 (Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate)

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate is a specialized thiophene-based compound featuring a difluoromethoxy-substituted phenyl group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of the amino and ester functional groups enhances its reactivity, facilitating further derivatization for the synthesis of heterocyclic compounds. The difluoromethoxy moiety contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. This compound is particularly useful in the development of bioactive molecules targeting various therapeutic areas. Its well-defined synthetic route and high purity ensure consistent performance in research applications.
Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate structure
1097113-16-0 structure
商品名:Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
CAS番号:1097113-16-0
MF:C14H13F2NO3S
メガワット:313.319729566574
CID:5655379
PubChem ID:43328095

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
    • 1097113-16-0
    • EN300-27723912
    • Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
    • インチ: 1S/C14H13F2NO3S/c1-2-19-13(18)11-10(7-21-12(11)17)8-3-5-9(6-4-8)20-14(15)16/h3-7,14H,2,17H2,1H3
    • InChIKey: HZKVEKMVSZRRKB-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C(C(=O)OCC)=C1N)C1C=CC(=CC=1)OC(F)F

計算された属性

  • せいみつぶんしりょう: 313.05842077g/mol
  • どういたいしつりょう: 313.05842077g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.6
  • トポロジー分子極性表面積: 89.8Ų

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723912-0.05g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-27723912-0.5g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-27723912-0.1g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-27723912-2.5g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-27723912-1.0g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
1.0g
$628.0 2025-03-20
Enamine
EN300-27723912-10.0g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-27723912-5g
1097113-16-0
5g
$1821.0 2023-09-10
Enamine
EN300-27723912-0.25g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-27723912-5.0g
ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate
1097113-16-0 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-27723912-1g
1097113-16-0
1g
$628.0 2023-09-10

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate 関連文献

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylateに関する追加情報

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate (CAS No. 1097113-16-0): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate, with the CAS number 1097113-16-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological and cardiovascular diseases. Its unique structural features, including the presence of both amino and carboxylate functional groups, make it a versatile building block for drug development.

The molecular structure of Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate consists of a thiophene core substituted with an amino group at the 2-position, a carboxylate ester at the 3-position, and a phenyl ring at the 4-position that is further modified with a difluoromethoxy group. This specific arrangement of functional groups imparts unique electronic and steric properties to the molecule, which are highly valued in medicinal chemistry. The difluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity to biological targets.

In recent years, there has been a surge in research focused on developing novel therapeutic agents for neurological disorders. Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate has emerged as a key intermediate in the synthesis of small-molecule inhibitors targeting neurotransmitter receptors and ion channels. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for Alzheimer's disease and Parkinson's disease. The amino group at the 2-position allows for further derivatization, enabling the creation of libraries of compounds with tailored pharmacological properties.

The pharmaceutical industry has also explored the use of Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate in the development of cardiovascular drugs. Thiophene derivatives are well-documented for their anti-inflammatory and antioxidant properties, which are beneficial in managing conditions such as atherosclerosis and hypertension. The carboxylate ester functionality provides a handle for further chemical modifications, allowing researchers to optimize solubility and bioavailability. Additionally, the presence of the difluoromethoxy group enhances lipophilicity, which is often crucial for drug delivery systems.

Advances in synthetic methodologies have further enhanced the utility of Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled more efficient and scalable synthesis routes. These methods not only improve yield but also minimize waste, aligning with the growing emphasis on green chemistry principles. The ability to produce this intermediate with high purity and consistency has been instrumental in advancing clinical trials for several promising drug candidates.

The role of computational chemistry in optimizing derivatives of Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate cannot be overstated. Molecular modeling studies have provided valuable insights into how structural modifications influence biological activity. By leveraging computational tools, researchers can predict binding affinities and metabolic stability with remarkable accuracy. This has accelerated the drug discovery process significantly, allowing for rapid screening of large compound libraries.

Future directions in the research of Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate include exploring its potential in other therapeutic areas such as oncology and anti-inflammatory diseases. The versatility of its molecular framework suggests that it could be incorporated into novel drug scaffolds targeting various disease pathways. Additionally, investigating its behavior under different physiological conditions will provide deeper insights into its pharmacokinetic properties.

In conclusion, Ethyl 2-amino-4-[4-(difluoromethoxy)phenyl]thiophene-3-carboxylate (CAS No. 1097113-16-0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting neurological and cardiovascular diseases. With ongoing advancements in synthetic chemistry and computational modeling, this compound is poised to play an even greater role in future drug discovery efforts.

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